molecular formula C14H12FNO4S B3163605 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid CAS No. 885268-88-2

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Cat. No.: B3163605
CAS No.: 885268-88-2
M. Wt: 309.31 g/mol
InChI Key: YEQSJHXEZXJGNU-UHFFFAOYSA-N
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Description

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a synthetic sulfonamide derivative designed for research applications. This compound is part of a class of molecules known for their significant potential in medicinal chemistry and chemical biology. Sulfonamide-based structures are extensively investigated as key scaffolds in the development of enzyme inhibitors and novel therapeutic agents due to their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as antimetabolites in biochemical pathways . The integration of the 2-fluorophenylsulfonamido moiety and the benzoic acid group in a single molecule creates a versatile chemical entity. Researchers value this architecture for designing probes that target various enzymes, including methionine aminopeptidases and lipoxygenases . Furthermore, the benzoic acid component facilitates the development of protein-binding ligands and allosteric modulators for G-protein coupled receptors (GPCRs), as demonstrated by research on structurally related 2-sulfonamidebenzamides . The specific physicochemical properties conferred by the 2-fluorine substitution make this compound a valuable intermediate for structure-activity relationship (SAR) studies. It is primarily used in lead optimization campaigns to refine the potency, selectivity, and pharmacokinetic profiles of candidate molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-10-5-7-11(8-6-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQSJHXEZXJGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205332
Record name 4-[[[(2-Fluorophenyl)sulfonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-88-2
Record name 4-[[[(2-Fluorophenyl)sulfonyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(2-Fluorophenyl)sulfonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 2-fluoroaniline with a sulfonyl chloride to form the sulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamido-Benzoic Acid Derivatives

Compound Name Key Substituent Potential Biological Role Physicochemical Impact Reference
Target Compound 2-Fluorophenyl Enzyme inhibition, antimicrobial Enhanced metabolic stability
4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid 4-(2-Methoxyphenoxy) Not specified Increased hydrophilicity
DR-3-111 () Perfluorophenyl-acetamido Tyrosine kinase inhibition High lipophilicity, strong binding
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid Bromophenyl, phenylacetic acid Ligand in metal complexes Altered crystal packing via Br⋯π interactions

Compounds with Modified Linkers or Core Structures

  • DR-3-111 (): Incorporates an acetamido linker between the sulfonamide and benzoic acid, extending the molecule’s length and flexibility, which may improve binding to deep enzyme pockets .
  • 4-(4-Chloro-2-((3,4-dichlorophenyl)sulfonamido)phenoxy)benzoic Acid (): The phenoxy bridge and dichlorophenyl group introduce rigidity and electron-deficient regions, favoring interactions with aromatic residues in target proteins .

Research Findings and Data

Structural and Spectroscopic Insights

  • Crystallography : The halogenated derivative 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid forms hydrogen-bonded dimers (O–H⋯O) and C–H⋯π interactions, stabilizing its crystal lattice . Similar intermolecular interactions are expected for the target compound.
  • NMR/MS Data : Analogs like DR-3-111 and DR-3-119 () were characterized by $ ^1H $, $ ^{13}C $, and $ ^{19}F $ NMR, confirming sulfonamide connectivity. For instance, the $ ^{19}F $ NMR signal at δ −163 ppm in DR-3-111 indicates the presence of perfluorophenyl groups .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents on the phenyl ring enhance inhibitory potency in tyrosine kinase inhibitors by strengthening hydrophobic and halogen-bonding interactions .
  • Linker Modifications : Acetamido linkers (as in ) improve membrane permeability but may reduce metabolic stability compared to methyl bridges .

Table 2: Analytical Data for Selected Compounds

Compound $ ^1H $ NMR (δ, ppm) $ ^{19}F $ NMR (δ, ppm) HPLC Purity (%) Reference
DR-3-111 8.12 (d, J=8.5 Hz, 2H, Ar–H) −163 (s, 5F) >98
Target Compound* Not reported Expected near −110 to −120 Not available
2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid 2.41 (q, 2H, CH2CH3) >95

*Predicted based on analogs.

Biological Activity

Overview

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a sulfonamide derivative that has attracted attention for its potential biological activities. The compound's unique structure, which includes a benzoic acid core, a sulfonamide group, and a fluorophenyl substituent, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, potentially affecting various biochemical pathways.

Interaction with Enzymes and Receptors

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Binding : It could also interact with receptors involved in signal transduction pathways, influencing cellular responses.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains. This is likely due to its structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anti-inflammatory Effects

Studies suggest that compounds with sulfonamide groups can exert anti-inflammatory effects. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Potential in Cancer Therapy

Recent investigations have highlighted the potential of this compound in cancer treatment. Its ability to inhibit specific signaling pathways involved in tumor growth and metastasis makes it a candidate for further research in oncology.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria, comparable to standard sulfonamide antibiotics.
Anti-inflammatory EffectsInhibited COX enzymes in vitro, suggesting potential use as an anti-inflammatory agent.
Cancer Cell LinesShowed cytotoxic effects on various cancer cell lines, indicating possible therapeutic applications in oncology.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be comparable to traditional sulfa drugs.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer drug.

Q & A

Q. What are the key considerations for synthesizing 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling a 2-fluorophenylsulfonyl chloride derivative with 4-(aminomethyl)benzoic acid. Factors affecting yield include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonamide intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methylene bridge (δ ~4.3 ppm) and sulfonamide group (δ ~7.5–8.0 ppm for aromatic protons) .
  • LC-MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 334.05) and detects impurities .
  • HPLC : Retention time under reversed-phase conditions (C18 column, acetonitrile/water gradient) assesses purity (>95% target compound) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or carbonic anhydrase, given the sulfonamide group’s known role in enzyme binding .
  • Antimicrobial testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of sulfonamide derivatives like this compound?

Discrepancies may arise from variations in assay conditions or substituent effects. Strategies include:

  • Standardized protocols : Use uniform buffer pH (e.g., pH 7.4 for enzyme assays) to ensure consistent ionization of the sulfonamide group .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position, methylene bridge length) and correlate with activity trends (see Table 1) .

Table 1 : Hypothetical SAR for Sulfonamide Derivatives

Substituent on Phenyl RingIC₅₀ (COX-2 Inhibition, μM)MIC (S. aureus, μg/mL)
2-Fluoro0.4512.5
4-Fluoro1.2025.0
2,4-Difluoro0.306.25

Q. What experimental design principles apply to studying its interaction with biological targets?

  • Docking simulations : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., COX-2), focusing on hydrogen bonds between the sulfonamide and active-site residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Engineer enzyme variants (e.g., Ala substitutions) to validate critical binding residues .

Q. How can synthetic challenges, such as low yields in sulfonamide coupling, be systematically addressed?

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, solvent) via response surface methodology .
  • Alternative reagents : Replace sulfonyl chloride with sulfonyl fluoride for improved stability under aqueous conditions .
  • In situ monitoring : Use FT-IR to track sulfonamide formation (disappearance of S=O stretch at ~1370 cm⁻¹) .

Methodological Notes

  • Synthesis References : Key steps from analogous sulfonamide syntheses .
  • Analytical Validation : Protocols from fluorinated benzoic acid derivatives .
  • Biological Profiling : Comparative data from sulfonamide SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
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4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

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